2-Ethynyloxetane

Description

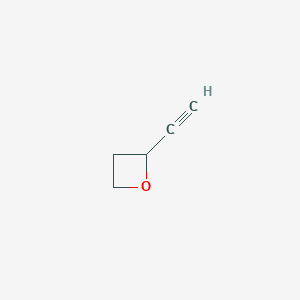

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethynyloxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-5-3-4-6-5/h1,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMZVQKLKIHRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivatization Strategies for 2 Ethynyloxetane

Established Synthetic Pathways for 2-Ethynyloxetane Synthesis

The construction of the this compound scaffold typically involves either building the oxetane (B1205548) ring around an ethynyl-containing precursor or introducing the ethynyl (B1212043) group onto a pre-formed oxetane structure.

Multi-Step Synthesis from Precursors

Several multi-step approaches have been developed to access ethynyloxetane derivatives. These methods often leverage the reactivity of epoxides or carbonyl compounds.

Nucleophilic Substitution of Activated Oxetanol Derivatives: A common strategy begins with a suitably substituted oxetanol, such as 3-methyloxetan-3-ol. This precursor is first activated by converting the hydroxyl group into a good leaving group, typically a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively . Subsequently, the activated oxetane undergoes nucleophilic displacement with an ethynyl nucleophile, such as ethynylmagnesium bromide or a protected alkyne equivalent, to furnish the desired ethynyloxetane .

Ring-Opening Alkynylation of Epoxide Precursors: An alternative route involves the ring-opening of epoxide precursors with ethynyl nucleophiles. For instance, oxetane epoxides can react with ethynyl Grignard reagents. The mechanism often involves the ethynyl Grignard attacking the less substituted carbon of the epoxide, leading to ring opening. Subsequent intramolecular cyclization or rearrangement can then lead to the formation of the ethynyloxetane ring .

Alkylation of Oxetan-3-one: Oxetan-3-one serves as a versatile starting material for introducing substituents at the 3-position. Alkylation of oxetan-3-one with a trimethylsilyl (B98337) acetylide, generated from trimethylsilyl acetylene (B1199291) and a strong base, can lead to the formation of 3-((trimethylsilyl)ethynyl)oxetan-3-ol, a valuable intermediate that can be further transformed into ethynyloxetanes vulcanchem.com.

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of ethynyloxetanes.

Nucleophilic Substitution: When preparing tosylates from 3-methyloxetan-3-ol, tosyl chloride in dichloromethane (B109758) is a commonly employed reagent system . The subsequent nucleophilic displacement step's efficiency depends on the choice of ethynyl nucleophile and reaction solvent.

Ring-Opening Alkynylation: The reaction of oxetane epoxides with ethynyl Grignard reagents, such as ethynylmagnesium bromide, typically requires anhydrous ether as a solvent and an inert atmosphere (e.g., nitrogen) to prevent side reactions and degradation of the Grignard reagent . While this method can provide moderate yields (50–60%), stringent moisture control is essential .

Specific Derivative Synthesis: The synthesis of specific ethynyloxetane derivatives has demonstrated varying yields. For example, the preparation of 2-(2,5-dimethoxyphenyl)-2-ethynyloxetane has been reported with a yield of 56% amazonaws.com.

Table 1: Key Synthetic Pathways for Ethynyloxetanes

| Method | Precursor/Starting Material | Key Reagents/Conditions | Typical Product(s) | Reported Yields | Citation(s) |

| Nucleophilic Substitution | 3-Methyloxetan-3-ol | Tosyl chloride/Mesyl chloride, then ethynyl nucleophile (e.g., ethynylmagnesium bromide) | 3-Ethynyl-3-methyloxetane | Moderate | |

| Ring-Opening Alkynylation | Oxetane epoxide (e.g., 3-methyloxetane (B1582186) epoxide) | Ethynyl Grignard reagent (e.g., ethynylmagnesium bromide), anhydrous ether, N₂ atmosphere | 3-Ethynyl-3-methyloxetane | 50–60% | |

| Alkylation of Oxetan-3-one | Oxetan-3-one | Trimethylsilyl acetylide, strong base, inert conditions | 3-((Trimethylsilyl)ethynyl)oxetan-3-ol | Not specified | vulcanchem.com |

| Synthesis of Aryl Ethynyloxetane | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | Ethynyl nucleophile | 2-(2,5-dimethoxyphenyl)-2-ethynyloxetane | 56% | amazonaws.com |

Functionalization and Structural Modification of this compound Derivatives

The presence of both the strained oxetane ring and the reactive ethynyl group allows for a wide array of functionalization and structural modification strategies, enabling the synthesis of complex molecules and the introduction of chemical probes.

Regioselective Functionalization of the Oxetane Ring

The oxetane ring can be selectively functionalized through various methods, often exploiting its inherent strain or directing capabilities.

Oxetane-Directed ortho-Lithiation: The oxetane moiety can act as a directing group for regioselective lithiation. For 2-alkyl-2-aryloxetanes, treatment with organolithium bases (e.g., s-BuLi) can lead to lithiation at the ortho-position of the aryl ring. Subsequent quenching with various electrophiles, such as TMSCl, SnBu₃Cl, or (hetero)aryl bromides, allows for the regioselective introduction of diverse substituents, with yields reported up to 98% thieme-connect.com. This strategy has also been applied to pyridine (B92270) derivatives containing an oxetane unit, enabling regioselective ortho-lithiation at the 4-position of the pyridine ring rsc.org.

Regioselective Isomerization: Lewis acids, particularly tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols under mild conditions and with low catalyst loading researchgate.net. This reaction proceeds with high yields and selectivities, offering a pathway to functionalized acyclic compounds derived from oxetanes.

Ring-Opening Regioselectivity: The regioselectivity of oxetane ring-opening reactions is governed by steric and electronic effects. Strong nucleophiles typically attack the less substituted carbon atom adjacent to the oxygen (steric control). In contrast, in the presence of acids, weak nucleophiles may attack the more substituted carbon atom (electronic control) magtech.com.cn. Other reactions, such as electrophilic ring-enlargement, radical ring-opening, and Lewis acid-catalyzed or Pd-catalyzed reactions, can also occur at sterically hindered positions magtech.com.cn.

Table 2: Regioselective Functionalization of the Oxetane Ring

| Method/Reaction Type | Substrate Class | Key Reagents/Catalysts | Functionalization Site/Outcome | Yields | Citation(s) |

| Directed ortho-Lithiation | 2-Alkyl-2-aryloxetanes | s-BuLi, Electrophiles (e.g., TMSCl, SnBu₃Cl, ArBr) | ortho-position of the aryl ring | Up to 98% | thieme-connect.com |

| Directed ortho-Lithiation | Pyridines with 3-oxetane unit | n-BuLi, Electrophiles | 4-position of the pyridine ring | Not specified | rsc.org |

| Regioselective Isomerization | 2,2-Disubstituted oxetanes | B(C₆F₅)₃ | Isomerization to homoallylic alcohols | High | researchgate.net |

| Nucleophilic Ring-Opening | Unsymmetric oxetanes | Strong nucleophiles | Less substituted C-O bond (steric control) | Not specified | magtech.com.cn |

| Acid-Catalyzed Ring-Opening | Unsymmetric oxetanes | Acids, Weak nucleophiles | More substituted C-O bond (electronic control) | Not specified | magtech.com.cn |

| Ring Expansion (Cu(I) Catalysis) | This compound | Cu(I) catalysts | Ring expansion to dihydrofuran-2-carbaldehydes and six-membered lactones | Not specified | sioc-journal.cnsioc-journal.cn |

Stereoselective Transformations of the Ethynyl Group

The ethynyl group itself can be a target for stereoselective modifications, or it can serve as a handle for introducing stereochemical complexity.

Radical Ethynyl Group Introduction: A novel radical method has been developed for the stereoselective introduction of an ethynyl group. This involves treating ethynyldimethylsilyl (EDMS) or [2-(trimethylsilyl)ethynyl]dimethylsilyl (TEDMS) ethers of trans-2-iodoindanol with triethylborane (B153662) (Et₃B) and tetrabutylammonium (B224687) fluoride. This process results in atom transfer 5-exo-cyclization and subsequent elimination, yielding cis-2-ethynylindanol in high yields. This methodology has proven useful for introducing ethynyl groups into various five- and six-membered-ring iodohydrins acs.orgnih.gov.

Ethynyl Group as a Click Chemistry Handle: The terminal alkyne in ethynyloxetanes is a prime functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and regioselective, allowing for the facile conjugation of various chemical probes, tags, or other molecular entities to the ethynyloxetane scaffold acs.org. This capability is crucial for applications in bioconjugation and the development of functional materials.

Reformatsky Reaction Involvement: Derivatives such as (S)-4-((trimethylsilyl)ethynyl)oxetane-2-one have been utilized in Reformatsky reactions, indicating that the ethynyl group, often in a protected form like TMS-ethynyl, can be present during stereoselective C-C bond-forming reactions acs.orgacs.org.

Table 3: Stereoselective Transformations Involving the Ethynyl Group

| Transformation Type | Starting Material/Precursor | Reagents/Conditions | Outcome/Product | Yields | Citation(s) |

| Radical Ethynyl Introduction | EDMS or TEDMS ethers of trans-2-iodoindanol | Et₃B, Bu₄NF, Toluene | Stereoselective formation of cis-2-ethynylindanol | High | acs.orgnih.gov |

| Click Chemistry (CuAAC) | Ethynyloxetane derivatives | Azide, Cu(I) catalyst | Conjugation with azides to form triazoles, enabling probe attachment | High | acs.org |

| Reformatsky Reaction Participation | (S)-4-((trimethylsilyl)ethynyl)oxetane-2-one | Reformatsky reagent, aldehydes/ketones | Formation of complex β-hydroxy ester derivatives with potential stereochemical control | Not specified | acs.orgacs.org |

| Stereospecific Transfer (Pt(II)) | Platinum complexes with ethynyl groups | Platinum complexes, HgCl₂, HgPh₂ | Stereospecific transfer of ethynyl groups between platinum centers | Not specified | rsc.orgpsu.edu |

Introduction of Diverse Chemical Probes and Tags

The ethynyl group serves as an exceptionally versatile handle for the introduction of chemical probes and tags onto the ethynyloxetane scaffold. This is primarily achieved through highly efficient "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) acs.org. This reaction allows for the covalent attachment of a wide array of functional groups, including:

Fluorophores: For imaging and tracking applications in biological systems.

Biotin Tags: For affinity purification and pull-down assays.

Photoreactive Groups: For cross-linking studies and target identification.

Bio-orthogonal Functional Groups: For selective labeling in complex biological environments.

Beyond click chemistry, the ethynyl group can undergo various other transformations, such as Sonogashira coupling or hydration, to introduce further diversity and complexity. The ability to selectively functionalize either the oxetane ring or the ethynyl group, or to perform reactions that involve both, makes ethynyloxetanes valuable building blocks for creating sophisticated molecular tools and probes for chemical biology and drug discovery research rsc.orgnih.govmdpi.comnih.govmskcc.org.

Compound List:

this compound

3-Ethynyl-3-methyloxetane

3-((Trimethylsilyl)ethynyl)oxetan-3-ol

3-Methyloxetan-3-ol

Oxetan-3-one

2-(2,5-Dimethoxyphenyl)-2-ethynyloxetane

Trans-2-iodoindanol

Ethynyldimethylsilyl (EDMS) ethers

[2-(Trimethylsilyl)ethynyl]dimethylsilyl (TEDMS) ethers

Cis-2-ethynylindanol

2'-Deoxy-2'-C-ethynyluridine

2'-Deoxy-2'-C-ethynylcytidine

2-Alkyl-2-aryloxetanes

Pyridine derivatives with a 3-oxetane unit

Ethynylmagnesium bromide

Tosyl chloride

Mesyl chloride

Trimethylsilyl acetylene

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

Copper(I) catalysts

Catalytic Systems in this compound Synthesis and Transformation

Transition Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of chemical transformations with enhanced efficiency, selectivity, and atom economy evonik.comupertis.ac.idprinceton.edursc.org. A variety of transition metals, including palladium, rhodium, iridium, platinum, nickel, and copper, are employed as catalysts to facilitate complex bond formations princeton.edusnnu.edu.cnnih.govmdpi.comgoogle.comnih.gov. These catalytic systems are crucial for processes such as C-H functionalization, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenation, hydrosilylation, and oxidation princeton.edusnnu.edu.cnnih.govmdpi.comgoogle.comnih.gov. For instance, palladium catalysts are widely utilized for carbon-carbon bond formation, while rhodium and iridium complexes are often instrumental in C-H activation and borylation reactions snnu.edu.cnnih.gov. The ability of transition metals to cycle through various oxidation states and coordinate with substrates and ligands allows for precise control over reaction pathways and stereochemical outcomes upertis.ac.idprinceton.edumdpi.com. The synergy between photoredox catalysis and transition metal catalysis, known as metallaphotoredox catalysis, has further broadened the scope of accessible transformations by combining the strengths of both methodologies princeton.edu. However, specific applications or detailed research findings concerning the transition metal-catalyzed synthesis or transformation of this compound were not identified in the provided search results.

Organocatalytic Approaches

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a significant and complementary alternative to metal-based catalysis evonik.comunits.itcardiff.ac.ukmdpi.combeilstein-journals.orgunito.it. These metal-free catalysts offer several advantages, including ready availability, lower toxicity, and generally greater stability towards air and moisture compared to many metal complexes mdpi.comunito.it. Organocatalysts typically operate through distinct activation modes, such as enamine and iminium ion catalysis, which are vital for achieving asymmetric transformations in reactions like aldol (B89426) reactions, Michael additions, and cycloadditions units.itcardiff.ac.ukbeilstein-journals.org. For example, chiral secondary amines can catalyze reactions by forming nucleophilic enamine intermediates or electrophilic iminium cations, thereby facilitating stereoselective bond formations units.itbeilstein-journals.org. The development of bifunctional organocatalysts, capable of simultaneously activating both nucleophilic and electrophilic partners, has also led to highly efficient and selective reactions mdpi.com. While organocatalysis is a rapidly advancing field with broad applicability in asymmetric synthesis, specific studies or methodologies involving the organocatalytic synthesis or transformation of this compound were not found in the provided search results.

Sustainable Synthetic Approaches for this compound Production

Sustainable synthetic approaches are paramount in contemporary chemical research, aiming to minimize environmental impact while maximizing efficiency and resource utilization, in alignment with the principles of green chemistry ijnc.irresearchgate.netsu.se. Key strategies in this domain include the reduction of waste generation, enhancement of atom economy, utilization of renewable feedstocks, decreased energy consumption, and the adoption of environmentally benign solvents or solvent-free conditions ijnc.irresearchgate.net. Catalysis, encompassing both homogeneous and heterogeneous systems, serves as a fundamental pillar of sustainable synthesis, as catalysts can significantly improve reaction rates, enhance selectivity, and reduce the necessity for harsh reagents or conditions evonik.comijnc.irresearchgate.net. Examples of greener methodologies include the use of aerobic oxidation with terminal oxidants such as O2, and catalytic transformations of CO2 into valuable chemicals nih.govchemistryviews.org. The development of catalytic systems that permit the recycling of catalysts and byproducts, such as the conversion of CO2 using Zr(OEt)4 with regenerable disiloxane (B77578) byproducts, exemplifies waste-free synthesis strategies chemistryviews.org. Furthermore, ionic liquids and supercritical fluids are being explored as greener solvent alternatives that can facilitate catalyst recycling and enable unique reactivities pitt.edu. However, specific sustainable synthetic routes or production methods for this compound were not identified within the scope of the provided search results.

Compound List

Polymerization Research and Advanced Macromolecular Architectures from 2 Ethynyloxetane

Homopolymerization Pathways of 2-Ethynyloxetane

Homopolymerization involves the polymerization of a single type of monomer to form a polymer chain composed of repeating units derived solely from that monomer. For this compound, several mechanisms could be explored:

Anionic polymerization is a chain-growth polymerization mechanism initiated by anionic species, typically strong bases or organometallic compounds hithaldia.innumberanalytics.comcutm.ac.inuni-bayreuth.de. This method is often characterized by its "living" nature, where chain termination is suppressed, allowing for precise control over molecular weight and narrow molecular weight distributions (MWDs) uni-bayreuth.deyoutube.com. Anionic polymerization is generally favored for monomers possessing electron-withdrawing groups that stabilize the propagating carbanionic center numberanalytics.com. While the oxetane (B1205548) ring itself can undergo polymerization, the presence of the ethynyl (B1212043) group in this compound might influence the feasibility and control of anionic polymerization, potentially requiring specific initiators and conditions to manage side reactions or ensure efficient propagation.

Oxetanes, as cyclic ethers, are well-known to undergo cationic ring-opening polymerization (CROP) scispace.commdpi.com. This process is typically initiated by Lewis acids (e.g., BF₃) or protic acids, which generate a carbocationic active center at the oxygen atom of the oxetane ring, leading to ring opening and chain propagation numberanalytics.comcutm.ac.inmdpi.com. The polymerization of oxetanes via CROP can yield polyethers with controlled molecular weights and low polydispersities, especially when employing living polymerization techniques rsc.orgresearchgate.netmdpi.comrsc.orgmit.edu. For this compound, CROP would likely involve the opening of the oxetane ring, with the ethynyl group remaining as a pendant functionality along the polymer backbone. This pendant ethynyl group could then serve as a site for subsequent chemical modifications or cross-linking.

Controlled (or living) radical polymerization (CRP) techniques, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have revolutionized polymer synthesis by enabling precise control over polymer architecture, molecular weight, and MWD, while retaining the versatility of conventional free radical polymerization scispace.commdpi.comsigmaaldrich.comsigmaaldrich.comtcichemicals.comnih.gov. These methods involve a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination events scispace.commdpi.comsigmaaldrich.com.

ATRP utilizes a transition metal catalyst (typically copper) and an alkyl halide initiator to mediate the reversible activation and deactivation of propagating radicals sigmaaldrich.comsigmaaldrich.comtcichemicals.com.

RAFT polymerization employs a chain transfer agent (CTA) containing a thiocarbonylthio group, which reversibly transfers a radical to a propagating chain, creating a dormant species scispace.comsigmaaldrich.comsigmaaldrich.comtcichemicals.comrsc.org. RAFT is particularly noted for its broad monomer scope, tolerance to functional groups, and compatibility with various reaction media rsc.org.

NMP involves the use of stable nitroxide radicals to reversibly cap propagating polymer chains mdpi.comsigmaaldrich.comsigmaaldrich.com.

These CRP techniques could potentially be applied to this compound, either through polymerization of the vinyl-like character of the ethynyl group or by adapting ring-opening mechanisms within a controlled radical framework. The ability to achieve low polydispersities and well-defined chain ends is crucial for creating advanced macromolecular structures.

Copolymerization Strategies Involving this compound

Copolymerization involves the reaction of two or more different monomers to form a polymer chain containing units derived from each monomer. This strategy allows for the fine-tuning of material properties by combining the characteristics of different polymer segments.

This compound can be incorporated into copolymers through various strategies, including block and statistical copolymerization.

Block Copolymers: These consist of distinct blocks of different monomer units linked together. They can be synthesized by sequential monomer addition in living polymerization systems, where a homopolymer macroinitiator is used to initiate the polymerization of a second monomer rsc.orgmdpi.comfrontiersin.orgresearchgate.net. For instance, a poly(this compound) homopolymer with an active chain end could be used to polymerize a different monomer, or vice-versa, creating well-defined block copolymers.

Statistical Copolymers: In these polymers, the different monomer units are arranged randomly along the polymer chain. This is typically achieved by polymerizing a mixture of monomers simultaneously. The resulting properties are an average of the properties of the constituent homopolymers, influenced by the monomer reactivity ratios fu-berlin.demdpi.commdpi.comwhiterose.ac.uk.

The choice of polymerization technique (anionic, cationic ROP, or CRP) would dictate the feasibility and control over the copolymer architecture, particularly for block copolymers.

The presence of the ethynyl group in this compound offers a significant advantage for creating functional polymers. The ethynyl moiety is a versatile functional handle that can participate in various post-polymerization modification reactions, such as:

Click Chemistry: The ethynyl group is highly reactive in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient conjugation of various molecules, including biomolecules, dyes, or other functional polymers nih.govqut.edu.auresearchgate.net.

Cross-linking: The ethynyl groups can be used to cross-link polymer chains, forming networks with enhanced mechanical strength, thermal stability, and solvent resistance.

Further Polymerization: The ethynyl group can potentially be involved in other polymerization mechanisms, such as alkyne metathesis polymerization, or serve as a site for initiating other polymer chains.

By strategically incorporating this compound into polymer backbones through homopolymerization or copolymerization, researchers can create materials with precisely engineered functionalities, opening avenues for applications in areas such as advanced coatings, drug delivery systems, responsive materials, and functional membranes.

Design and Synthesis of Novel Polymeric Architectures

The dual functionality of this compound allows for diverse polymerization strategies, leading to a range of complex macromolecular architectures. The oxetane ring is susceptible to cationic or anionic ring-opening polymerization (ROP), typically yielding polyethers nih.govmdpi.commdpi.com. Concurrently, the ethynyl group offers opportunities for various alkyne polymerization methods, including Glaser coupling, click chemistry, or other alkyne-based transformations, which can lead to conjugated systems or cross-linked networks scispace.comchimia.chresearchgate.netmdpi.com.

Highly Branched and Dendritic Poly(ethynyloxetane) Structures

Hyperbranched polymers and dendrimers are characterized by their highly branched, three-dimensional globular structures, offering numerous terminal functional groups and unique solution properties thno.orgrsc.orgresearchgate.netijpras.com. While traditional dendrimer synthesis often involves precise, multi-step convergent or divergent approaches, hyperbranched polymers can be synthesized more readily through one-pot methods, often utilizing monomers with multiple reactive sites rsc.org.

For this compound, hyperbranched structures could potentially be achieved through controlled polymerization processes that encourage branching. For instance, if the oxetane ring undergoes ring-opening polymerization, the resulting polyether backbone could be further functionalized at the ethynyl groups using coupling reactions to introduce branching points. Alternatively, if polymerization conditions promote simultaneous ring-opening and alkyne coupling, highly branched architectures might form directly. Such structures would benefit from the inherent properties of dendritic polymers, including high solubility, potential for encapsulation, and a high density of functional groups for further modification or interaction.

Table 1: Potential Properties of Poly(ethynyloxetane) Architectures

| Polymer Architecture | Key Features | Potential Applications |

| Linear | Polyether backbone, pendant ethynyl groups | Coatings, films, functionalizable platforms |

| Hyperbranched | High branching, numerous terminal groups, globular | Drug delivery, rheology modifiers, porous materials |

| Dendritic | Highly ordered branching, precise structure | Advanced drug delivery, catalysis, nanoscale scaffolds |

| Cross-linked Network | 3D network, high mechanical strength, gel formation | Hydrogels, elastomers, thermosets, membranes |

| 2D Polymer | Planar sheet-like structure, extended conjugation | Advanced electronics, membranes, high-strength lightweight materials |

Cross-Linked Networks and Gels

The presence of the ethynyl group makes this compound an excellent candidate for forming cross-linked polymer networks and gels. Alkyne groups are known to participate in various cross-linking reactions, such as thermal cyclotrimerization, cycloaddition reactions (e.g., click chemistry), or oxidative coupling (e.g., Glaser coupling) nih.govscispace.comchimia.chresearchgate.netmdpi.comresearchgate.net.

If this compound is first polymerized via ROP to form a polyether backbone, the pendant ethynyl groups can then be utilized to create cross-links between polymer chains. This process can lead to the formation of a three-dimensional network. Depending on the cross-linking density and the nature of the polymer backbone, these networks can range from flexible elastomers to rigid thermosets or form hydrogels if the network is hydrophilic and swollen with water nih.govmdpi.comresearchgate.netcam.ac.ukmdpi.com. The oxetane ring itself can also be a component in network formation if it undergoes ring-opening polymerization in the presence of a cross-linking agent or if the resulting polyether chains are subsequently cross-linked.

Exploration of 2D Polymerization Potential

The development of two-dimensional (2D) polymers, analogous to graphene but based on organic molecular networks, is an area of intense research due to their potential for unprecedented mechanical, electronic, and optical properties scispace.comchimia.chmit.eduacs.org. Monomers designed for 2D polymerization typically possess multiple reactive sites arranged in a specific geometry that allows for tessellation into a planar sheet upon polymerization chimia.ch.

The ethynyl group in this compound is a critical feature for 2D polymerization. Alkyne moieties are commonly used in the synthesis of 2D conjugated polymers through surface-assisted polymerization or solution-based methods involving coupling reactions scispace.comchimia.chresearchgate.net. For instance, monomers with multiple ethynyl groups arranged in a planar fashion can undergo reactions like Glaser coupling to form extended 2D networks. While this compound has only one ethynyl group, its incorporation into a larger monomer scaffold designed for 2D assembly, or its use in conjunction with other multifunctional monomers, could enable the formation of 2D structures. The oxetane ring, upon opening, would introduce ether linkages into the polymer backbone, potentially influencing the flexibility and electronic properties of the resulting 2D material. Analogous to research on other ethynyl-containing monomers that form 2D conjugated networks chimia.chmdpi.com, this compound-derived systems could be explored for their ability to self-assemble into ordered 2D arrays, particularly if the monomer is functionalized to promote specific packing arrangements.

Development of Hybrid Polymeric Materials and Nanocomposites

The unique combination of functionalities in this compound also makes it a promising building block for hybrid materials and nanocomposites, integrating organic polymer properties with inorganic components or enhanced filler properties.

Inorganic-Organic Hybrid Systems

Inorganic-organic hybrid materials combine the desirable properties of both inorganic and organic components at a molecular level, often through covalent bonding or strong physical interactions nih.govbsz-bw.demdpi.comuliege.benih.govgoogle.comrsc.orgmdpi.commdpi.com. The ethynyl group in this compound can serve as a reactive handle for grafting the polymer onto inorganic surfaces or incorporating it into inorganic matrices, such as silica (B1680970) via sol-gel processes. For example, the ethynyl group could be functionalized to react with alkoxysilanes, allowing for its integration into a silica network bsz-bw.degoogle.com.

Conversely, inorganic nanoparticles or clusters could be incorporated into a polymer matrix derived from this compound. The ROP of the oxetane ring would yield a polyether backbone, which could then be functionalized with inorganic species. Such hybrid materials could leverage the mechanical strength and thermal stability of inorganic components with the processability and flexibility of the polyether structure derived from this compound. For instance, hybridization with metal oxides or clays (B1170129) could lead to materials with enhanced thermal stability, barrier properties, or catalytic activity mdpi.commdpi.comnih.gov.

Table 2: Potential Hybrid Material Properties

| Hybrid System Type | Constituent Components | Potential Enhanced Properties |

| Inorganic-Organic Hybrid | This compound polymer + Inorganic matrix (e.g., SiO₂) | Improved thermal stability, mechanical strength, chemical resistance, tailored surface properties |

| Polymer Nanocomposite | This compound polymer + Nanoparticles (e.g., CNTs, TiO₂) | Increased tensile strength, modulus, thermal conductivity, electrical conductivity, UV resistance, flame retardancy |

| Metal-Organic Frameworks (MOFs) | Functionalized this compound + Metal ions | High surface area, porosity, selective adsorption, catalytic activity |

| Hybrid Gels | Cross-linked this compound + Inorganic fillers | Enhanced mechanical strength, self-healing, stimuli-responsiveness, improved swelling behavior |

Composite Materials with Enhanced Properties

Composite materials, particularly polymer nanocomposites, are formed by incorporating reinforcing fillers (e.g., nanoparticles, fibers) into a polymer matrix to achieve superior mechanical, thermal, electrical, or optical properties compared to the individual components mit.edumics.techomniskompozit.comaddcomposites.commdpi.compreprints.orgresearchgate.netresearchgate.net. Polymers derived from this compound, whether linear polyethers or more complex branched/networked structures, can serve as matrices for such composites.

The incorporation of nanoparticles like carbon nanotubes (CNTs), graphene, or metal oxides into a poly(ethynyloxetane) matrix could significantly enhance its mechanical strength, stiffness, thermal conductivity, and electrical properties nih.govmdpi.compreprints.orgresearchgate.net. The ethynyl groups present on the polymer backbone could also potentially be used to chemically anchor nanoparticles, improving dispersion and interfacial adhesion, which are critical for achieving optimal composite performance mdpi.comresearchgate.net. For example, a cross-linked network derived from this compound could be reinforced with ceramic nanoparticles to create a high-performance composite material with a favorable strength-to-weight ratio.

Theoretical and Computational Chemistry Studies of 2 Ethynyloxetane Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of 2-ethynyloxetane. These methods provide a static, time-independent view of the molecule, offering precise data on electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for studying oxetane (B1205548) systems due to its balance of accuracy and computational cost. rsc.org Methods like the B3LYP functional combined with a suitable basis set, such as 6-31G(d,p), have proven effective for calculating the electronic structure and geometry of the oxetane ring. rsc.org For this compound, DFT calculations would be employed to optimize the molecular geometry, predict vibrational frequencies, and determine the distribution of electron density.

The introduction of the ethynyl (B1212043) group at the C2 position is expected to significantly influence the electronic properties of the oxetane ring. The sp-hybridized carbons of the ethynyl group are more electronegative than the sp3-hybridized carbons of the ring, leading to a polarization of the electron density. DFT calculations can precisely quantify this effect, as well as the impact on bond lengths and angles compared to unsubstituted oxetane. acs.org For instance, the C-O bond lengths in oxetane are approximately 1.46 Å, and the C-C-C bond angle is about 84.8°. acs.org DFT would predict how these values are altered by the electronic demands of the adjacent triple bond.

A hypothetical DFT calculation would yield key electronic property data as shown in the table below.

| Property | Hypothetical Calculated Value | Unit |

| Total Energy | -307.XXXXXX | Hartrees |

| Dipole Moment | ~2.5 | Debye |

| C≡C Bond Length | ~1.21 | Å |

| C2-C≡ Bond Length | ~1.47 | Å |

| O-C2 Bond Length | ~1.45 | Å |

| Table 5.1.1: Representative Data from a Hypothetical DFT Calculation on this compound. |

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. rsc.orgresearchgate.net These methods, while more computationally intensive, provide a more rigorous treatment of electron correlation, which is crucial for accurately predicting reaction barriers and subtle electronic effects. An ab initio study on the thermolysis of oxetane, for example, detailed the complex reaction pathways involving diradical intermediates. pku.edu.cn

For this compound, high-accuracy ab initio calculations would be essential for benchmarking DFT results and for investigating potential reaction pathways, such as ring-opening reactions or cycloadditions involving the ethynyl group. These calculations would provide reliable data on isomerization energies and the stability of potential transition states. nih.gov

The reactivity of this compound is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals determine how the molecule interacts with other reagents. The FMO approach has been successfully used to explain the reactivity of oxetanes in photocycloaddition reactions. nih.gov

In the case of this compound, the HOMO is expected to have significant contributions from the oxetane oxygen's lone pairs and the π-system of the ethynyl group. The LUMO is likely to be a π* orbital associated with the ethynyl group. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Reactivity indices, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. mdpi.com These indices, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies. These values would predict whether this compound will act primarily as a nucleophile or an electrophile in various reactions. The presence of the electron-withdrawing ethynyl group likely enhances the electrophilicity of the molecule compared to simple alkyl-substituted oxetanes.

| Parameter | Definition | Predicted Trend for this compound |

| HOMO | Highest Occupied Molecular Orbital Energy | Lowered by electron-withdrawing ethynyl group |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | Lowered significantly by π* system of ethynyl group |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Relatively small, indicating moderate to high reactivity |

| Electrophilicity (ω) | μ²/2η | Moderate to high, suggesting susceptibility to nucleophilic attack |

| Nucleophilicity (N) | E(HOMO) - E(HOMO of reference) | Moderate, with nucleophilic character at the oxygen atom |

| Table 5.1.3: Predicted Frontier Molecular Orbital Characteristics and Reactivity Indices for this compound. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations describe a static molecule, molecular dynamics (MD) simulations provide a view of its behavior over time. MD simulations model the atomic motions of the system, offering insights into its conformational flexibility, dynamic processes, and interactions with its environment. researchgate.netnih.gov

MD simulations of this compound would reveal the dynamic puckering of the four-membered ring and the rotation of the ethynyl substituent. The oxetane ring is not planar and undergoes a characteristic puckering motion. acs.org MD simulations can map the energy landscape of this puckering and determine the average puckering angle and the barrier to inversion. Such simulations have been effectively used to understand how the incorporation of an oxetane ring affects the structure and flexibility of larger molecules like peptides. nih.govfigshare.com For this compound, MD would illustrate how the substituent at the C2 position influences the ring's dynamic behavior, which can be critical for its molecular recognition and reactivity.

The rotation of the ethynyl group around the C2-C(ethynyl) bond is a key conformational feature of this compound. Computational studies on analogous 2-substituted oxetanes, such as 2-sulfonyl oxetane, have used relaxed coordinate scans at the DFT level to map the potential energy surface of such rotations. rsc.org A similar approach for this compound would identify the low-energy (preferred) conformations and the energy barriers separating them.

It is expected that the rotation would exhibit distinct energy minima and maxima corresponding to staggered and eclipsed conformations relative to the bonds of the oxetane ring. rsc.org The rotational barrier, or the energy difference between the lowest-energy conformer and the transition state for rotation, would quantify the flexibility of the ethynyl group. This information is crucial for understanding how the molecule might orient itself when approaching a binding site or another reactant.

| Dihedral Angle (H-C2-C≡C) | Relative Energy (kcal/mol) (Hypothetical) | Conformation |

| 60° | 0.0 | Staggered (Global Minimum) |

| 120° | 2.5 | Eclipsed (Rotational Barrier) |

| 180° | 0.8 | Staggered (Local Minimum) |

| 240° | 2.4 | Eclipsed (Rotational Barrier) |

| 300° | 0.7 | Staggered (Local Minimum) |

| Table 5.2.2: Hypothetical Rotational Profile for the Ethynyl Group in this compound. |

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies focused solely on This compound . The requested detailed analysis, including reaction pathway elucidation, transition state characterization, and in silico prediction of spectroscopic signatures for this particular compound, does not appear to be published in the accessible domain.

Therefore, the generation of an article with the specified outline and content is not possible without fabricating data or presenting information on unrelated compounds, which would violate the core instructions of the request. Academic and research databases lack specific studies on the potential energy surface, reaction mechanisms, or computationally predicted spectra (IR, Raman, NMR, UV-Vis) for this compound.

Development of Advanced Computational Models for Oxetane-Ethynyl Frameworks

The unique structural and electronic properties of this compound, characterized by the strained four-membered ether ring coupled with the reactive ethynyl group, present significant challenges for theoretical and computational chemistry. The development of accurate and efficient computational models is crucial for understanding its reactivity, conformational landscape, and potential applications. This has led to a focused effort on creating and refining computational methodologies specifically tailored for oxetane-ethynyl frameworks.

Refinement of Density Functional Theory (DFT) Methods

Standard Density Functional Theory (DFT) methods, while broadly applicable, often require careful benchmarking and occasional refinement to accurately describe systems with significant ring strain and specific electronic features like the triple bond in this compound. Research has indicated that for strained heterocyclic alkynes, the choice of functional can significantly impact the accuracy of calculated properties such as reaction barriers and molecular geometries.

Recent work has focused on benchmarking various functionals against experimental data or high-level ab initio calculations for similar strained systems. For instance, studies on the cycloaddition reactions of strained alkynes have shown that dispersion-corrected functionals, such as B97D, and hybrid meta-GGA functionals, like M06-2X, often provide more accurate results than standard functionals like B3LYP for reaction energetics. acs.org The development of these models involves a systematic comparison of calculated activation barriers and reaction energies with experimental values, allowing for the selection of the most appropriate functional for the system of interest. researchgate.net

For example, the aryne distortion model, which has been successfully used to predict regioselectivity in reactions of strained heterocyclic alkynes, relies on accurate calculations of ground-state geometries and transition-state energies, underscoring the need for well-validated DFT methods. acs.org The insights gained from these studies are being leveraged to develop more robust computational protocols for predicting the behavior of this compound in various chemical transformations.

| Computational Method | Focus of Development/Refinement | Key Findings for Strained Alkyne Systems | Relevance to this compound |

|---|---|---|---|

| Dispersion-Corrected DFT (e.g., B97D) | Improved description of non-covalent interactions and reaction barriers. | Provides good approximations of experimental activation energies for cycloaddition reactions. acs.org | Crucial for accurately modeling intermolecular interactions and reaction pathways involving the ethynyl group. |

| Hybrid Meta-GGA DFT (e.g., M06-2X) | Enhanced accuracy for thermochemistry and kinetics. | Effective in calculating activation barriers, often taken as a reference for consistency in the absence of experimental data for solvation corrections. acs.org | Important for predicting reaction rates and equilibrium constants for reactions of this compound. |

| Spin-Component Scaled MP2 (SCS-MP2) | More accurate handling of electron correlation compared to standard MP2. | Performs well in calculating reaction barriers for strained cycloalkynes. acs.orgresearchgate.net | Offers a higher-level theoretical benchmark for validating DFT results on this compound. |

| Coupled Cluster (CCSD(T)) | "Gold standard" for high-accuracy single-reference calculations. | Provides highly accurate benchmark data for reaction barriers. acs.org | Used to validate and benchmark more computationally efficient DFT methods for the oxetane-ethynyl system. |

Advancements in Molecular Dynamics (MD) Force Fields

While quantum mechanical methods like DFT are essential for understanding electronic structure and reactivity, classical Molecular Dynamics (MD) simulations are indispensable for exploring the conformational dynamics and condensed-phase properties of this compound over longer timescales. A significant challenge in this area is the development of accurate force fields that can adequately represent the strained oxetane ring and the ethynyl moiety.

Recent advancements have focused on creating more sophisticated force fields that go beyond the standard nonpolarizable models. nih.gov For complex systems, refining force field parameters by incorporating polarization effects is a key step forward. nih.govresearchgate.net This can be achieved by fitting parameters to high-level quantum mechanical calculations or experimental data. For instance, partial charges can be derived from ab initio MD simulations to better represent the electrostatic potential around the molecule. researchgate.net

Furthermore, the development of software packages like MDRefine allows for the refinement of force fields by directly comparing simulation trajectories with experimental observables. nih.govresearchgate.net This integrated approach, which can simultaneously refine the force field, the structural ensemble, and the forward model that connects simulations to experimental data, is particularly promising for developing highly accurate models for novel molecules like this compound. nih.gov These advanced force fields are crucial for simulating the behavior of this compound in solution, in polymeric materials, and in biological environments.

| Force Field Development Area | Methodology | Anticipated Improvement for this compound Modeling |

|---|---|---|

| Inclusion of Polarization Effects | Utilizing classical Drude oscillator models or deriving charges from ab initio MD simulations. nih.govresearchgate.net | More accurate representation of intermolecular interactions, especially in polar environments, leading to better prediction of solvation and binding energies. |

| Refinement against Experimental Data | Using software tools to adjust force field parameters to match experimental observables (e.g., from NMR or cryo-EM for larger systems). nih.govbiorxiv.org | Improved prediction of conformational preferences and dynamic properties that are in better agreement with physical reality. |

| Combined Quantum/Classical (QM/MM) Models | Treating the reactive core (oxetane-ethynyl) with quantum mechanics and the surrounding environment with classical mechanics. | Enables the simulation of chemical reactions of this compound in complex environments like solvents or enzyme active sites with high accuracy and manageable computational cost. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Ethynyloxetane and Its Polymeric Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution solution-state NMR is the definitive method for confirming the molecular structure of 2-ethynyloxetane. A combination of one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, allows for unambiguous assignment of all signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The key signals are expected in distinct regions corresponding to the ethynyl (B1212043) proton, the methine proton on the oxetane (B1205548) ring, and the two diastereotopic methylene protons of the ring.

Ethynyl Proton (-C≡C-H): This proton typically appears as a singlet or a narrow triplet (due to long-range coupling) in the region of 2.0-3.0 ppm.

Oxetane Ring Protons: The four-membered oxetane ring consists of one methine proton (CH) adjacent to the ethynyl group and two methylene protons (CH₂). Due to the ring strain and the influence of the oxygen atom, these protons appear further downfield. The methine proton (H-2) is expected to be the most downfield of the ring protons. The methylene protons at the C-3 and C-4 positions are chemically non-equivalent and will exhibit complex splitting patterns due to both geminal and vicinal coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, five unique carbon signals are anticipated.

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group typically resonate in the 65-90 ppm range. oregonstate.edu The carbon attached to the proton (C-6) will appear at a slightly different shift than the carbon attached to the oxetane ring (C-5).

Oxetane Ring Carbons: The carbons of the oxetane ring are sp³-hybridized and are influenced by the electronegative oxygen atom. The C-2 carbon, bonded to the ethynyl group, will have a distinct chemical shift from the C-4 methylene carbon and the C-3 methylene carbon. Typical shifts for carbons in an oxetane ring appear in the range of 50-80 ppm. oregonstate.edupdx.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift values (in ppm) are based on standard ranges for the respective functional groups.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H on C-6 | ~2.5 | - |

| H on C-2 | ~4.8 - 5.2 | - |

| H on C-3 (axial) | ~2.6 - 2.9 | - |

| H on C-3 (equatorial) | ~2.4 - 2.7 | - |

| H on C-4 (axial) | ~4.5 - 4.8 | - |

| H on C-4 (equatorial) | ~4.3 - 4.6 | - |

| C-2 | - | ~70 - 80 |

| C-3 | - | ~25 - 35 |

| C-4 | - | ~65 - 75 |

| C-5 | - | ~80 - 90 |

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show correlations between the methine proton (H-2) and the adjacent methylene protons (H-3), and between the H-3 and H-4 methylene protons, confirming the connectivity within the oxetane ring. libretexts.orgwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.org An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon in the ¹³C spectrum, such as connecting the ethynyl proton signal to the C-6 carbon signal. sdsu.edu

For poly(this compound), which is a solid material, solid-state NMR (ssNMR) is a vital technique for investigating its structure, dynamics, and morphology. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable information about the solid-state structure.

Solid-state ¹³C NMR can distinguish between different polymer chain conformations and packing arrangements. kisti.re.kr For a semi-crystalline polymer like poly(this compound), ssNMR can differentiate between the carbon signals originating from the ordered crystalline domains and the disordered amorphous regions.

Crystalline vs. Amorphous Domains: Carbons in the rigid, well-ordered crystalline regions typically give rise to sharp, narrow resonance lines. In contrast, carbons in the more mobile, disordered amorphous regions produce broader lines. mdpi.com By analyzing the line shapes and chemical shifts, the degree of crystallinity can be estimated.

Molecular Mobility: Techniques such as cross-polarization with magic-angle spinning (CP-MAS) and relaxation time measurements (e.g., T₁, T₁ρ) provide insights into the molecular dynamics within the polymer. mdpi.com Differences in relaxation times between the crystalline and amorphous phases can be used to characterize the mobility of polymer chains in different domains, which is crucial for understanding the material's mechanical and thermal properties.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a sample. Both infrared (IR) and Raman spectroscopy provide a characteristic "fingerprint" of the molecule, allowing for the identification of functional groups and the analysis of molecular structure.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A change in the dipole moment during the vibration is required for a mode to be IR-active. msu.edu For this compound, FTIR is excellent for identifying the key functional groups.

≡C-H Stretch: A sharp, strong absorption band between 3300 and 3250 cm⁻¹ is characteristic of the stretching vibration of the terminal alkyne C-H bond.

C≡C Stretch: The carbon-carbon triple bond stretch appears as a weak but sharp band in the 2140-2100 cm⁻¹ region. msu.edu

C-H Stretches (sp³): The stretching vibrations of the C-H bonds on the oxetane ring are expected in the 3000-2850 cm⁻¹ range. mdpi.com

C-O-C Stretch: The characteristic asymmetric stretching of the cyclic ether (oxetane) C-O-C bond gives rise to a strong absorption band, typically around 980-960 cm⁻¹.

Upon polymerization, the disappearance of the bands associated with the oxetane ring C-O-C stretching and the appearance of new bands corresponding to a linear polyether backbone would be observed. The terminal alkyne vibrations would remain in the side chains of the polymer.

Table 2: Characteristic FTIR Absorption Frequencies for this compound Frequencies are typical values for the specified vibrational modes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Terminal Alkyne ≡C-H Stretch | 3300 - 3250 | Strong, Sharp |

| Oxetane Ring C-H Stretch | 3000 - 2850 | Medium |

| Alkyne C≡C Stretch | 2140 - 2100 | Weak to Medium, Sharp |

| Oxetane Ring C-O-C Asymmetric Stretch | 980 - 960 | Strong |

Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light, and a change in polarizability is required for a vibrational mode to be Raman-active. nih.gov

Raman Spectroscopy: The C≡C triple bond, being a symmetric and highly polarizable bond, gives a very strong signal in the Raman spectrum, typically in the 2140-2100 cm⁻¹ range. nih.govnih.gov This makes Raman spectroscopy particularly well-suited for studying the alkyne functionality in both the monomer and the polymer. The terminal ≡C-H stretch also appears around 3300 cm⁻¹. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can enhance the Raman signal by orders of magnitude for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). nih.gov The terminal alkyne group of this compound can bind directly to silver or gold surfaces, leading to a significant enhancement of its Raman signal. rsc.org This is particularly useful for detecting trace amounts of the monomer or for studying the orientation of the polymer side chains on a metallic substrate. The strong, sharp alkyne signal is located in a region of the spectrum that is free from interference from biological molecules, making it an excellent probe for SERS-based imaging. researchgate.net

2D IR spectroscopy is an advanced technique that spreads the infrared spectrum across two frequency axes, revealing couplings between different vibrational modes and providing information on molecular dynamics on a picosecond timescale. wisc.edunih.gov

For studying the polymerization of this compound, 2D IR can be a powerful tool. By monitoring the cross-peaks between vibrational modes, one can track the reaction progress and study the dynamics of structural changes. For instance, a 2D IR experiment could monitor the disappearance of the oxetane ring mode and the simultaneous appearance of the ether backbone mode during polymerization. researchgate.net The time evolution of the 2D IR spectra can reveal information about the reaction kinetics and intermediate states. wisc.edu In the context of the resulting polymer, dynamic 2D IR spectroscopy can be used to study the reorientational motions of different submolecular segments (like the backbone versus the alkyne side chains) in response to an external perturbation, such as mechanical strain. researchgate.netfrontiersin.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its polymeric derivatives. It provides crucial information regarding the molecular weight, elemental composition, and structural features of these compounds by measuring the mass-to-charge ratio (m/z) of their ions in the gas phase. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound with high accuracy. nih.gov This capability allows for the unambiguous determination of its elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. The high resolving power of HRMS instruments enables the confident identification of molecular species through accurate mass measurements and the analysis of their relative isotopic abundances. nih.gov

For the this compound monomer, HRMS provides a measured mass that can be compared against the theoretical (calculated) mass based on its chemical formula (C₅H₆O). This comparison, typically within a few parts per million (ppm), serves as a primary confirmation of the compound's identity and purity.

Table 1: Illustrative HRMS Data for this compound Monomer

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆O |

| Theoretical Exact Mass | 82.04186 u |

| Hypothetical Measured Mass | 82.04191 u |

| Mass Difference | 0.00005 u |

| Error (ppm) | 0.61 ppm |

This table is illustrative and demonstrates typical data obtained from HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the molecular structure of compounds. nih.gov In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions (product ions) are then analyzed. nih.gov This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. mdpi.com

For this compound, MS/MS analysis would involve selecting the protonated molecular ion [M+H]⁺ as the precursor. The subsequent fragmentation would likely involve characteristic losses and rearrangements that confirm the presence of both the oxetane ring and the ethynyl group. The fragmentation data provides definitive structural confirmation, complementing the elemental composition data from HRMS. mdpi.com

Potential Fragmentation Pathways for this compound:

Loss of acetylene (B1199291) (C₂H₂): A common fragmentation for ethynyl-substituted compounds.

Ring-opening of the oxetane moiety: Leading to characteristic fragments corresponding to the opened four-membered ring.

Loss of formaldehyde (CH₂O): A potential fragmentation pathway following the ring-opening.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of the polymeric products derived from this compound, particularly when polymerization leads to the formation of conjugated systems. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. researchgate.net Analysis of the absorption spectrum provides insights into the electronic structure of the polymer backbone. researchgate.net

Band Gap Determination in Conjugated Polymers

For conjugated polymers, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is known as the band gap (E_g). researchgate.net This is a critical parameter that dictates the polymer's electronic and optical properties. The optical band gap can be estimated from the onset of the absorption band in the UV-Vis spectrum, which corresponds to the π-π* electronic transition.

The relationship between the absorption onset wavelength (λ_onset) and the optical band gap (E_g) is given by the equation:

E_g (eV) = 1240 / λ_onset (nm)

Polymers with smaller band gaps absorb light at longer wavelengths and are of significant interest for applications in organic electronics. mdpi.com The introduction of quinoidal character into a π-conjugated polymer is an effective approach to reducing the band gap. researchgate.net For instance, certain ethynylene-linked acene polymers exhibit band gaps ranging from 1.60 eV down to 0.49 eV, demonstrating how chemical structure can be used to tune this property. nih.gov

Table 2: Band Gaps of Various Donor-Acceptor Type Conjugated Polymers (Illustrative Examples)

| Polymer Example | Absorption Onset (λ_onset) | Calculated Optical Band Gap (E_g) | Reference |

|---|---|---|---|

| P1 | 784 nm | 1.58 eV | mdpi.com |

| P12 | 775 nm | 1.60 eV | mdpi.com |

| P25 | 681 nm | 1.82 eV | mdpi.com |

This table presents data for various conjugated polymers to illustrate the range of band gaps achievable and is not specific to polymers of this compound.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity

X-ray diffraction (XRD) is a primary technique for probing the atomic and molecular arrangement in the solid state. It is particularly valuable for characterizing the degree of crystallinity and the packing structure of polymeric materials derived from this compound.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (P-XRD) is a non-destructive method used to analyze the bulk structure of a polycrystalline or powdered solid. semanticscholar.org The technique involves irradiating a sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is unique to the material's crystal structure.

For polymeric products of this compound, P-XRD can distinguish between:

Amorphous materials: Which produce broad, diffuse halos, indicating a lack of long-range periodic order.

Crystalline materials: Which produce a series of sharp diffraction peaks at specific angles, indicative of a well-ordered, repeating three-dimensional structure.

Semi-crystalline materials: Which exhibit both sharp peaks (from crystalline domains) superimposed on a broad amorphous halo.

Table 3: Hypothetical Powder XRD Data for a Semi-Crystalline Polymer

| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) | Possible Assignment |

|---|---|---|---|

| 5.5° | 16.05 | 100 | Interchain packing (lamellar) |

| 21.5° | 4.13 | 80 | π-π stacking distance |

This table is a hypothetical representation of P-XRD data for a semi-crystalline polymer, illustrating how diffraction peaks are interpreted.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. creative-biostructure.comuwaterloo.carigaku.comwikipedia.org This technique provides precise information on bond lengths, bond angles, and torsion angles, which are critical for understanding the molecular conformation and intermolecular interactions of this compound.

The methodology involves irradiating a single crystal of this compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded. wikipedia.org This diffraction pattern is a direct consequence of the crystal's internal lattice structure. By analyzing this pattern, the electron density map of the molecule can be reconstructed, revealing the precise location of each atom.

For this compound, a successful SC-XRD analysis would yield crucial data on the geometry of the oxetane ring, which is known for its inherent ring strain, and the orientation of the ethynyl group relative to the ring. This information is invaluable for computational modeling and for predicting the reactivity of the monomer.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.678 |

| b (Å) | 7.123 |

| c (Å) | 10.456 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 422.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.254 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Electron Microscopy Techniques for Morphological and Elemental Analysis

Electron microscopy techniques are indispensable for characterizing the morphology and elemental composition of polymeric materials at the micro- and nanoscale. researchgate.netoup.comazooptics.com

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of materials. tescan-analytics.compressbooks.pub In the case of poly(this compound), SEM analysis would reveal the morphology of the polymer, such as its texture, porosity, and the shape and size of any aggregated structures. The technique involves scanning the sample with a focused beam of electrons, and the resulting signals (secondary electrons, backscattered electrons) are used to create a three-dimensional image of the surface. pressbooks.pub

Transmission Electron Microscopy (TEM), on the other hand, provides information about the internal structure of the material. acs.orgtandfonline.com For poly(this compound), TEM could be used to observe the arrangement of polymer chains, identify the presence of any ordered or crystalline domains within the amorphous matrix, and visualize the dispersion of any additives or fillers. This requires the preparation of ultrathin sections of the polymer sample. azooptics.com

Hypothetical Morphological Features of Poly(this compound):

| Technique | Observation |

| SEM | Agglomerated spherical particles (1-5 µm) |

| TEM | Evidence of nanoscale phase separation |

Note: This table presents hypothetical observations for illustrative purposes.

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique that is often coupled with TEM. It provides information about the elemental composition and chemical bonding within a material at a high spatial resolution. monash.edursc.orgnih.govresearchgate.netresearchgate.net EELS analyzes the energy distribution of electrons that have passed through a thin sample. Some electrons lose energy as they interact with the atoms in the sample, and the amount of energy lost is characteristic of the elements and even the types of chemical bonds present. nih.govresearchgate.net

For poly(this compound), EELS could be used to create elemental maps, showing the distribution of carbon and oxygen within the polymer matrix. This would be particularly useful for confirming the homogeneity of the polymer and for studying the interfaces in polymer blends or composites. Furthermore, the fine structure of the EELS edges can provide information about the local chemical environment, such as the hybridization state of carbon atoms (sp, sp², sp³). nih.gov

Chromatographic Methods for Purity and Molecular Weight Distribution

Chromatographic techniques are essential for assessing the purity of the this compound monomer and for determining the molecular weight distribution of the resulting polymer.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. shimadzu.comwikipedia.orgselectscience.netpolymersource.cachromtech.com The principle of GPC is based on separating polymer molecules according to their hydrodynamic volume in solution. chromtech.com

The analysis involves dissolving the poly(this compound) sample in a suitable solvent and passing it through a column packed with porous gel beads. selectscience.net Larger polymer chains are excluded from the pores and therefore elute from the column more quickly, while smaller chains can penetrate the pores and have a longer retention time. selectscience.net By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the poly(this compound) sample can be determined. wikipedia.org

Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. selectscience.netpolymersource.ca

Hypothetical GPC Data for Poly(this compound):

| Parameter | Sample A | Sample B |

| Mn ( g/mol ) | 15,000 | 25,000 |

| Mw ( g/mol ) | 30,000 | 45,000 |

| PDI (Mw/Mn) | 2.0 | 1.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Applications of 2 Ethynyloxetane in Advanced Organic Synthesis and Materials Science

2-Ethynyloxetane as a Key Building Block in Complex Organic Synthesis

The dual functionality of this compound provides chemists with a powerful tool for constructing intricate molecular frameworks. The ethynyl (B1212043) group serves as a handle for carbon-carbon bond formation and cycloaddition reactions, while the oxetane (B1205548) ring can undergo various ring-opening reactions to introduce specific functional groups with defined stereochemistry.

Precursor for Novel Heterocyclic Frameworks

This compound is an ideal precursor for synthesizing a wide array of novel heterocyclic compounds. The terminal alkyne is particularly amenable to cycloaddition reactions, which are efficient methods for constructing five- and six-membered rings. For instance, the Huisgen [3+2] cycloaddition between the ethynyl group and an organic azide provides a straightforward route to 1,2,3-triazoles. This reaction, often catalyzed by copper(I), is a cornerstone of "click chemistry" due to its high efficiency and functional group tolerance.

Furthermore, the alkyne can participate in [4+2] cycloadditions (Diels-Alder reactions) when reacting with a suitable diene, leading to cyclohexene derivatives. wikipedia.org The oxetane ring can then be opened under acidic or nucleophilic conditions post-cycloaddition, yielding highly functionalized carbocyclic systems. The reactivity of the ethynyl group allows for its participation in various cyclization strategies to generate diverse heterocyclic structures.

Below is a table summarizing potential cycloaddition reactions for synthesizing heterocyclic frameworks from this compound.

| Reaction Type | Reactant | Resulting Heterocycle | Catalyst/Conditions |

| [3+2] Dipolar Cycloaddition | Organic Azide (R-N₃) | 1,4-Disubstituted-1,2,3-triazole | Copper(I) salts (e.g., CuI) |

| [3+2] Dipolar Cycloaddition | Nitrone | Isoxazoline | Thermal or Lewis Acid |

| [2+2+2] Cyclotrimerization | Two additional alkyne molecules | Substituted Benzene | Transition metal catalysts (e.g., Rh, Co) |

| Paterno-Büchi Reaction | Carbonyl compound (e.g., acetone) | Fused Oxetane-Oxetane system | Photochemical ([2+2] cycloaddition) fiveable.me |

Versatile Scaffold for Stereoselective Synthesis

The synthesis of oxetanes can be achieved through stereoselective methods, imparting chirality to the this compound molecule itself. researchgate.netmdpi.com This chiral scaffold can then be used to direct the stereochemical outcome of subsequent reactions. The C2 position of the oxetane ring is a stereocenter, and its configuration can influence the facial selectivity of additions to the alkyne.

Moreover, the ring-opening of the oxetane moiety is often a stereospecific process. For example, nucleophilic attack at the C4 position with inversion of stereochemistry (an SN2 mechanism) allows for the controlled installation of new stereocenters. researchgate.net This makes this compound a valuable intermediate in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is crucial for the biological activity of the target molecule. nih.gov

Key stereoselective transformations involving a chiral this compound scaffold could include:

Diastereoselective Cycloadditions: The existing stereocenter on the oxetane ring can direct the approach of reagents to the alkyne, favoring the formation of one diastereomer over another.

Stereospecific Ring-Opening: Following a reaction at the alkyne, the oxetane ring can be opened by a nucleophile, creating a new stereocenter with a predictable relationship to the original one. This process is fundamental for synthesizing complex acyclic molecules with multiple stereocenters.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and ability to rapidly build molecular complexity. mdpi.comwindows.net this compound, with its two distinct reactive sites, is an excellent candidate for MCRs. researchgate.net

The terminal alkyne can participate in a variety of MCRs, such as the A³ coupling (aldehyde, alkyne, amine), to form propargylamines. It can also be a component in isocyanide-based MCRs like the Ugi or Passerini reactions after suitable functionalization. The ability to engage the alkyne in an MCR while leaving the oxetane ring intact allows for the creation of complex intermediates that can undergo subsequent ring-opening, leading to highly diverse and functionalized molecular structures. beilstein-journals.orgresearchgate.net This diversity-oriented synthesis approach is particularly valuable in medicinal chemistry for the rapid generation of compound libraries for drug discovery. nih.gov

Role in the Development of High-Performance Polymers and Advanced Materials

The unique reactivity of this compound also extends to materials science, where it serves as a monomer for the creation of functional polymers and specialized coatings.

Functional Polymers for Specialized Applications

This compound can be polymerized through two primary pathways, leading to polymers with distinct properties and functionalities. advancedsciencenews.comnih.gov